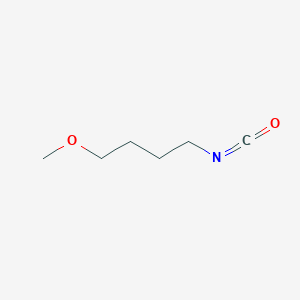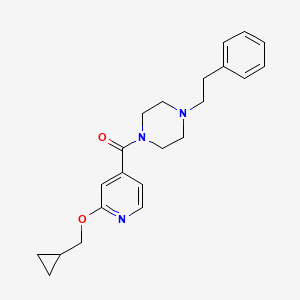
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic chemical with intriguing structural properties
Preparation Methods
Synthetic routes and reaction conditions:
Synthesis starts with the preparation of key intermediates like 2-(Cyclopropylmethoxy)pyridine and 4-phenethylpiperazine.
A coupling reaction is performed to link these intermediates under controlled conditions. Typical reagents for this process may include coupling agents like N,N'-dicyclohexylcarbodiimide.
The final step involves purification techniques such as recrystallization or chromatography to yield pure (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone.
Industrial production methods: For larger-scale production, automated reactors and continuous flow systems might be employed to enhance yield and efficiency. These industrial methods involve rigorous monitoring of reaction conditions and use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur, involving reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major products: Depending on the reaction type, major products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Utilized as a building block in the synthesis of more complex molecules.
Employed in studying reaction mechanisms due to its varied functional groups.
Biology:
Investigated for its potential interactions with biological molecules.
Used as a ligand in biochemical assays to understand binding affinities.
Medicine:
Studied for therapeutic potential in targeting specific molecular pathways.
Explored for its pharmacological properties in drug development.
Industry:
Utilized in the creation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. These interactions might involve binding to enzyme active sites, modulation of receptor activity, or disruption of protein-protein interactions. The pathways involved can vary widely, depending on the specific context of its application. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
(2-Methoxypyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Comparison:
The presence of the cyclopropyl group in (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone provides steric hindrance and unique chemical properties compared to its analogs.
Phenethylpiperazinyl moiety adds to the lipophilicity and potential biological activity, distinguishing it from simpler piperazine derivatives.
This compound's structural intricacy and versatility make it a subject of significant scientific interest across multiple domains.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(20-8-10-23-21(16-20)27-17-19-6-7-19)25-14-12-24(13-15-25)11-9-18-4-2-1-3-5-18/h1-5,8,10,16,19H,6-7,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGIAIENCDAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
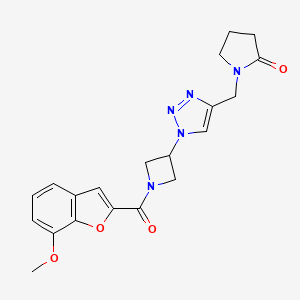
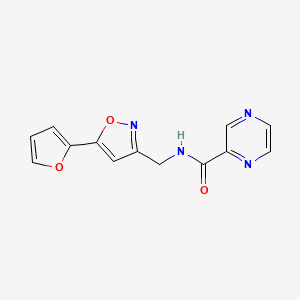
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2855503.png)


![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
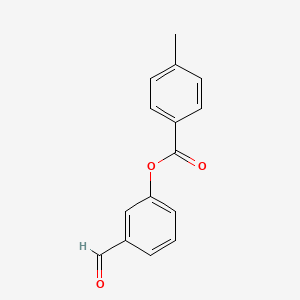
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2855510.png)

![1-(4-methylphenyl)-5-oxo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
